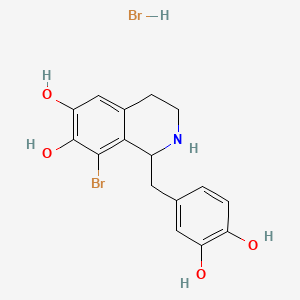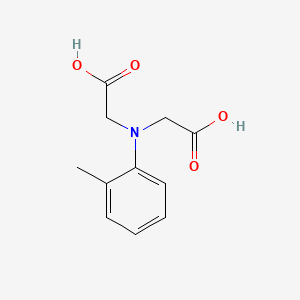
Glycine, N-(carboxymethyl)-N-(methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(carboxymethyl)-N-(methylphenyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a carboxymethyl group and a methylphenyl group attached to the nitrogen atom of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(methylphenyl)- typically involves the reaction of glycine with appropriate reagents to introduce the carboxymethyl and methylphenyl groups. One common method is the reaction of glycine with chloroacetic acid to form N-(carboxymethyl)glycine, followed by the reaction with methylphenyl chloride to introduce the methylphenyl group. The reaction conditions often involve the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of Glycine, N-(carboxymethyl)-N-(methylphenyl)- may involve large-scale batch or continuous processes. The key steps include the preparation of N-(carboxymethyl)glycine and its subsequent reaction with methylphenyl chloride. The process may be optimized for yield and purity through the control of reaction parameters such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxymethyl)-N-(methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are often conducted in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions. Conditions may vary depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Glycine, N-(carboxymethyl)-N-(methylphenyl)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-(carboxymethyl)-N-(methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(carboxymethyl)-N-(phenyl)-: Similar structure but lacks the methyl group on the phenyl ring.
Glycine, N-(carboxymethyl)-N-(ethylphenyl)-: Similar structure but has an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
Glycine, N-(carboxymethyl)-N-(methylphenyl)- is unique due to the presence of both carboxymethyl and methylphenyl groups, which confer distinct chemical properties and potential applications. The specific combination of these groups can influence the compound’s reactivity, solubility, and interactions with other molecules.
Properties
CAS No. |
65155-54-6 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[N-(carboxymethyl)-2-methylanilino]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-8-4-2-3-5-9(8)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
KBQLZPUOEZHYAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


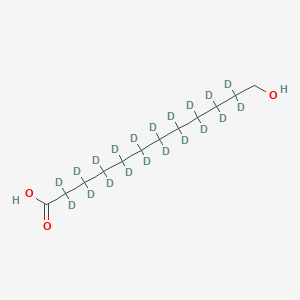
![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
![2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B13858662.png)
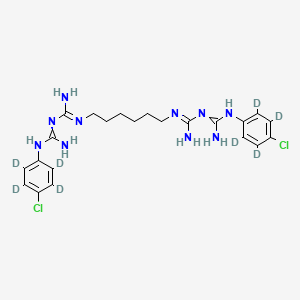
![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)
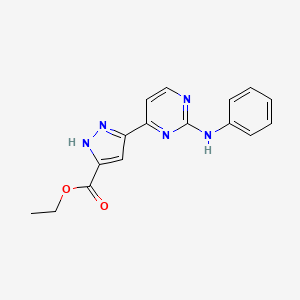
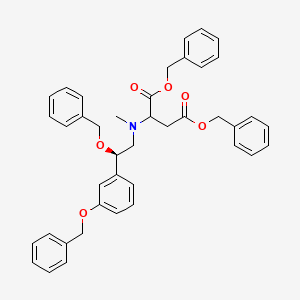
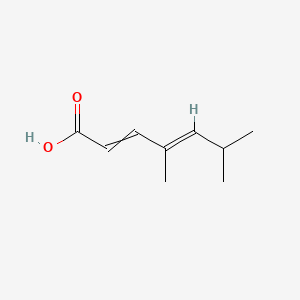
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13858688.png)
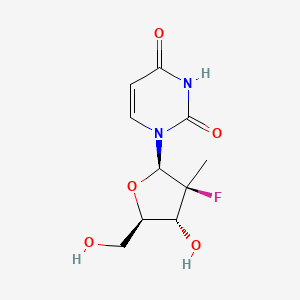
![N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide](/img/structure/B13858701.png)

